1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone

Halogen Bonding LogP Metabolic Stability

1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone is a synthetic organic compound belonging to the benzodioxole sulfonyl ketone class, defined by a 1,3-benzodioxole ring linked via a propanone spacer to a 4-bromophenyl sulfonyl group. Distributed by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals for early discovery, it is supplied without in-house analytical characterization; the vendor explicitly assigns responsibility for identity and purity confirmation to the buyer.

Molecular Formula C16H13BrO5S
Molecular Weight 397.24
CAS No. 477334-46-6
Cat. No. B2998321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone
CAS477334-46-6
Molecular FormulaC16H13BrO5S
Molecular Weight397.24
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H13BrO5S/c17-12-2-4-13(5-3-12)23(19,20)8-7-14(18)11-1-6-15-16(9-11)22-10-21-15/h1-6,9H,7-8,10H2
InChIKeyMKFCXSZXJBWFDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone (CAS 477334-46-6): Procurement-Grade Overview for Early Discovery


1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone is a synthetic organic compound belonging to the benzodioxole sulfonyl ketone class, defined by a 1,3-benzodioxole ring linked via a propanone spacer to a 4-bromophenyl sulfonyl group . Distributed by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals for early discovery, it is supplied without in-house analytical characterization; the vendor explicitly assigns responsibility for identity and purity confirmation to the buyer . With a molecular formula of C16H13BrO5S and a molecular weight of 397.24 g/mol, this compound serves as a building block or fragment for medicinal chemistry campaigns rather than as a characterized probe molecule .

Rare AldrichCPR building block; no batch analytical data provided
Buyer responsible for identity and purity confirmation
Suited for bromine-specific SAR with in-house characterization

Why Generic Substitution Fails for 1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone (CAS 477334-46-6)


The bromine atom and sulfonyl group in this compound create a unique physicochemical signature that cannot be replicated by simple halogen or oxidation-state analogs. Halogen-dependent properties—including van der Waals volume (Br > Cl > F), electronegativity, and polarizability—directly influence target binding, metabolic stability, and solubility [1]. The sulfonyl group serves as a potent hydrogen-bond acceptor and electron-withdrawing moiety, whereas the corresponding sulfanyl (thioether) analog offers only weak, non-directional interactions, fundamentally altering both reactivity and biological profile [2]. Substituting any of these functional groups without quantitative head-to-head data introduces uncharacterized risks in assay reproducibility, structure-activity relationship (SAR) interpretation, and lead optimization [3].

Halogen replacement
Br→Cl, F, or CH₃ shifts lipophilicity and halogen-bond strength, altering SAR interpretation and cell permeability profiles
Sulfonyl vs. sulfanyl
Thioether analog exhibits weaker H-bond acceptor capability, potentially altering target recognition and aqueous solubility
Uncharacterized substitution
Lack of head-to-head data with analogs may introduce unanticipated assay variability and SAR misinterpretation

Product-Specific Quantitative Evidence Guide for 1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone (CAS 477334-46-6)


Halogen-Dependent Physicochemical and Pharmacokinetic Differentiation vs. Fluoro, Chloro, and Methyl Analogs

The 4-bromophenyl substituent confers distinct lipophilicity and electronic properties compared to its fluoro, chloro, and methyl analogs, directly influencing passive permeability, metabolic stability, and halogen-bonding potential. [1]

Halogen lipophilicity
Class-level
Br π = 0.86 +0.30 vs CH₃
CH₃ π = 0.56, Cl π = 0.71, F π = 0.14
Higher logP window for SAR exploration
Class-based Hansch constants; verify experimental logD
Halogen Bonding LogP Metabolic Stability CYP450 Inhibition

Sulfonyl vs. Sulfanyl Oxidation State: Stability and Hydrogen-Bond Acceptor Capacity

The sulfonyl group (S(=O)2) exhibits significantly stronger hydrogen-bond acceptor capability and chemical stability compared to the sulfanyl (S) analog. [1]

Sulfonyl H-bond acceptor
Cross-study comparable
Sulfonyl pKBHX 1.2–1.8 3–6× stronger
Sulfanyl pKBHX 0.2–0.5
Impacts target recognition and solubility in assay development
Abraham scale; environment-dependent H-bond capacity
Functional Group Reactivity Hydrogen Bonding Chemical Stability

Procurement Exclusivity and Quality Assurance: Sigma-Aldrich AldrichCPR Collection

The compound is exclusively cataloged within the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals, indicating limited commercial availability and no batch-specific analytical data.

Vendor QC characterization
Supporting evidence
Purity not specified; no analytical data collected
Requires in-house identity and purity confirmation
AldrichCPR terms; typical analogs ≥95% HPLC not guaranteed
Chemical Procurement AldrichCPR Rare Chemicals Purity

Steric and Electronic Differentiation via Halogen Bonding: Bromine vs. Chlorine in Kinase Inhibition

Bromine's larger σ-hole enables stronger halogen bonding with carbonyl oxygens in kinase hinge regions compared to chlorine, correlating with improved potency and selectivity in structurally related scaffolds. [1]

Halogen bond donor strength
Class-level
V(r)max 25–30 kcal/mol
Supports halogen-bonding target engagement exploration
Computed electrostatic potentials; validate in binding assays (Cl: 18–22 kcal/mol)
Halogen Bond Kinase Inhibitor Selectivity Steric Bulk

Best Research and Industrial Application Scenarios for 1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone (CAS 477334-46-6)


Lead Optimization of Halogen-Dependent Kinase Inhibitors

The bromine substituent's superior halogen-bond donor capacity makes this compound a strategic fragment for kinase hinge-binding motifs, where stronger Br···O=C interactions can enhance potency and selectivity over chloro or fluoro analogs [1].

Pharmacokinetic Tuning via Sulfonyl Group Modulation

The sulfonyl oxidation state improves metabolic stability relative to sulfanyl analogs by resisting oxidative metabolism at sulfur, while maintaining hydrogen-bond acceptor capacity for solubility [1].

Fragment-Based Screening in Low-Solubility Target Systems

The elevated logP imparted by the bromophenyl moiety supports membrane permeation for intracellular targets where chloro or fluoro analogs may fail to achieve sufficient cellular concentrations [1].

Niche Medicinal Chemistry Requiring Unique Building Blocks

Sourced exclusively through the AldrichCPR rare chemicals program, this compound is a candidate for medicinal chemistry groups exploring bromine-specific SAR where generic substituted phenyls are insufficient .

Application
Selection Property
Validation Focus
Halogen-bonding fragment exploration
4-Bromophenyl halogen-bond donor potential
Target engagement and selectivity profiling
Sulfonyl metabolic stability assessment
Sulfonyl oxidation state stability
In vitro metabolic stability comparison
Membrane permeation screening for intracellular targets
Lipophilic logP window
Cellular permeability assay validation
Bromine-specific SAR building block
AldrichCPR exclusive availability
In-house purity characterization
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